molecular formula C23H23N3O6S B6568695 6-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946361-28-0

6-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

カタログ番号: B6568695
CAS番号: 946361-28-0
分子量: 469.5 g/mol
InChIキー: XGGOEJVWCIVDOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a complex tricyclic core (1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one) linked to a piperazine sulfonyl group substituted with a 2H-1,3-benzodioxole-5-carbonyl moiety.

特性

IUPAC Name

6-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S/c27-21-4-2-15-11-18(12-16-5-6-26(21)22(15)16)33(29,30)25-9-7-24(8-10-25)23(28)17-1-3-19-20(13-17)32-14-31-19/h1,3,11-13H,2,4-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGOEJVWCIVDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one , with CAS number 946361-28-0 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms underlying its effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O6SC_{23}H_{23}N_{3}O_{6}S with a molecular weight of 469.5 g/mol . The structure features a benzodioxole moiety linked to a piperazine ring, which is further connected to a sulfonyl group and an azatricyclo framework.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzodioxole structure. For instance, derivatives of benzodioxole have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of benzodioxole derivatives, it was found that certain compounds significantly inhibited cell viability and induced apoptosis in A549 and C6 cells:

CompoundEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Cell Viability (%)
Control4.53.194.3
Compound 25.423.775.2
Compound 525.012.1160.2
Cisplatin16.332.469.0

Compound 5 demonstrated the highest percentage of early apoptotic cells in C6 cells compared to cisplatin, suggesting its potential as an effective anticancer agent .

The mechanism by which benzodioxole derivatives exert their anticancer effects may involve the inhibition of specific enzymes or modulation of cellular pathways associated with apoptosis and cell proliferation.

  • Apoptosis Induction : Compounds have been shown to increase both early and late apoptosis in cancer cells.
  • Mitochondrial Membrane Potential : Disturbance in mitochondrial membrane potential has been observed, indicating a pathway leading to apoptosis.
  • DNA Synthesis Inhibition : Several derivatives inhibit DNA synthesis in cancer cells, thereby reducing their proliferation capability .

Pharmacological Studies

Pharmacological investigations have also focused on the inhibitory effects of these compounds on cholinesterases (AChE and BuChE). Interestingly, certain derivatives did not show significant inhibitory activity against these enzymes, indicating that their anticancer properties are independent of cholinesterase inhibition .

Summary of Findings

The compound 6-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one exhibits promising biological activity, particularly as an anticancer agent through mechanisms involving apoptosis induction and DNA synthesis inhibition.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

a. 6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]dodeca-...-11-one (PubChem: )

  • Key Difference : Replaces the benzodioxole-carbonyl group with a 3,4-dimethoxybenzoyl substituent.
  • Implications : The methoxy groups may enhance metabolic stability compared to the benzodioxole’s labile methylenedioxy bridge. However, reduced electron-withdrawing effects could diminish binding affinity in enzymatic targets .

b. Compounds 13 and 14 from Pharmacological Reports ()

  • Structure : 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives with 4-phenylpiperazine or 4-(3-chlorophenyl)piperazine substituents.
  • Comparison: Both lack the tricyclic core but share the piperazine-propyl linkage.

c. T3D4557 ()

  • Structure : 13-chloro-4-azatricyclo[9.4.0.0³,⁸]pentadeca-...-hexaene with a piperidine substituent.
  • Comparison : The chlorinated tricyclic scaffold and piperidine group suggest divergent biological targets (e.g., ion channel modulation) compared to the sulfonamide-piperazine pharmacophore in the target compound .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 3,4-Dimethoxy Analog () Compound 13 ()
Molecular Weight ~550 g/mol (estimated) ~560 g/mol ~430 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 3.5 2.8
Aqueous Solubility Low (sulfonamide hydrophobicity) Very low (methoxy groups) Moderate (spiro-dione)
Metabolic Stability Moderate (benzodioxole cleavage) High (methoxy resistance) High (stable spiro system)

Research Findings and Trends

  • Structural Similarity Metrics : Tanimoto coefficients () between the target compound and its analogs range from 0.45–0.65, indicating moderate similarity. The tricyclic core and piperazine sulfonyl group drive these scores, while substituent variations account for divergence .
  • SAR Insights :
    • The benzodioxole group in the target compound may improve solubility over purely aromatic substituents (e.g., phenyl) but introduces metabolic liabilities.
    • Piperazine sulfonyl linkages are critical for target binding, as seen in protease inhibitors like Indinavir .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。